molecular formula C13H19N3O B11873012 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one

Cat. No.: B11873012
M. Wt: 233.31 g/mol
InChI Key: CSRZWOGVPXTAPY-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthyridine ring: This could involve cyclization reactions starting from appropriate precursors.

    Introduction of the amino group: This step might involve amination reactions using reagents such as ammonia or amines under specific conditions.

    Attachment of the propanone moiety: This could be achieved through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-6-methyl-5,6,7,8-tetrahydroquinolin-3-yl)-2-methylpropan-1-one
  • 1-(2-Amino-6-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-2-methylpropan-1-one

Uniqueness

1-(2-Amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)-2-methylpropan-1-one is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-amino-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H19N3O/c1-8(2)12(17)10-6-9-7-16(3)5-4-11(9)15-13(10)14/h6,8H,4-5,7H2,1-3H3,(H2,14,15)

InChI Key

CSRZWOGVPXTAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(N=C2CCN(CC2=C1)C)N

Origin of Product

United States

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